ST 2825 vs. TJ-M2010-5: Superior Potency in Disrupting MyD88 Homodimerization
In a cross-study comparison of MyD88 homodimerization inhibition, ST 2825 demonstrates greater potency than the aminothiazole derivative TJ-M2010-5 (CAS 1357471-57-8). ST 2825 inhibits this interaction in a concentration-dependent manner, achieving approximately 40% inhibition at 5 μM and 80% inhibition at 10 μM [1]. In contrast, TJ-M2010-5 requires a higher concentration of 20 μM to achieve 67% inhibition of cellular MyD88 interaction in HEK293 cells . This indicates that ST 2825 is more potent on a molar basis for disrupting the primary target interaction.
| Evidence Dimension | MyD88 homodimerization inhibition |
|---|---|
| Target Compound Data | ~40% inhibition at 5 μM; 80% inhibition at 10 μM |
| Comparator Or Baseline | TJ-M2010-5: 67% inhibition at 20 μM |
| Quantified Difference | ST 2825 achieves ~40% inhibition at a 4-fold lower concentration than the 20 μM required for TJ-M2010-5's 67% inhibition. |
| Conditions | ST 2825: Co-immunoprecipitation (Co-IP) experiments; TJ-M2010-5: HEK293 cellular MyD88 interaction assay |
Why This Matters
Higher potency at lower concentrations reduces the risk of off-target effects and compound consumption, making ST 2825 a more economical and reliable choice for mechanistic studies.
- [1] Loiarro M, Capolunghi F, Fantò N, Gallo G, Campo S, Arseni B, Carsetti R, Carminati P, De Santis R, Ruggiero V, Sette C. Pivotal Advance: Inhibition of MyD88 dimerization and recruitment of IRAK1 and IRAK4 by a novel peptidomimetic compound. J Leukoc Biol. 2007 Oct;82(4):801-10. doi: 10.1189/jlb.1206746. Epub 2007 Jun 4. PMID: 17548806. View Source
